4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a hydroxyethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the chlorine atom could result in various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(4-METHYLBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorobenzoyl group, in particular, may impart unique properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H18ClNO5 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-27-15-4-2-3-13(11-15)17-16(19(25)20(26)22(17)9-10-23)18(24)12-5-7-14(21)8-6-12/h2-8,11,17,23-24H,9-10H2,1H3/b18-16- |
InChI Key |
OLQQNAZUXJJDEL-VLGSPTGOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Origin of Product |
United States |
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